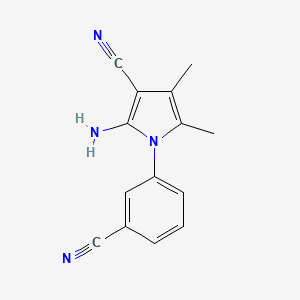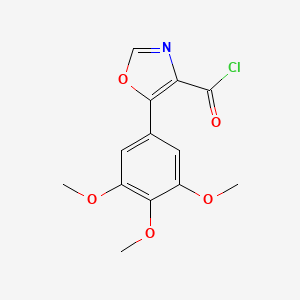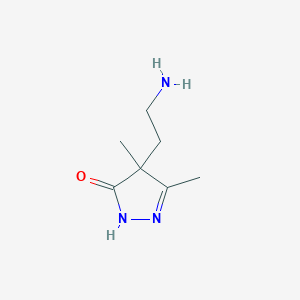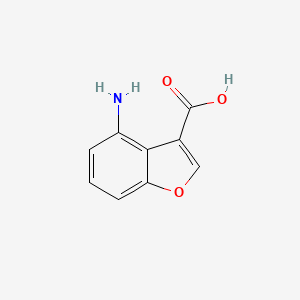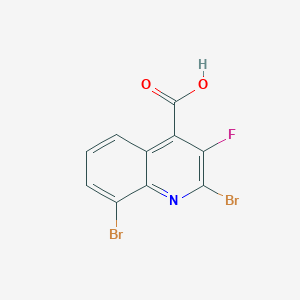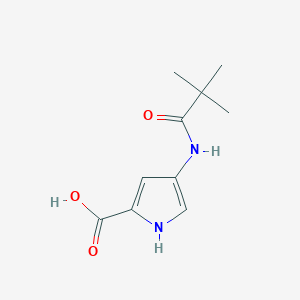
4-(2,2-Dimethylpropanamido)-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pivalamido-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pivalamido-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of 4-Pivalamido-1H-pyrrole-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of bio-renewable feedstocks, such as cellulose and chitin, has been explored to produce pyrrole-2-carboxylic acid derivatives, including 4-Pivalamido-1H-pyrrole-2-carboxylic acid . This approach not only reduces the carbon footprint but also provides access to valuable platform chemicals.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Pivalamido-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the carboxylic acid group allows for reactions such as esterification and amidation, while the pyrrole ring can participate in electrophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of 4-Pivalamido-1H-pyrrole-2-carboxylic acid include oxidizing agents like copper(II) and air, reducing agents, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired product, but they generally involve mild to moderate temperatures and the use of catalysts to enhance reaction efficiency.
Major Products Formed: The major products formed from the reactions of 4-Pivalamido-1H-pyrrole-2-carboxylic acid include N-substituted pyrroles, esters, and amides.
Wissenschaftliche Forschungsanwendungen
4-Pivalamido-1H-pyrrole-2-carboxylic acid has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown promise as antiviral, anti-inflammatory, and anticancer agents . Additionally, its unique structure makes it a valuable component in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of 4-Pivalamido-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
4-Pivalamido-1H-pyrrole-2-carboxylic acid can be compared with other pyrrole derivatives, such as pyrrole-2-carboxamide and 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide . These compounds share a similar pyrrole ring structure but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the pivalamido group in 4-Pivalamido-1H-pyrrole-2-carboxylic acid makes it unique, as it imparts specific steric and electronic effects that influence its reactivity and biological activity.
Conclusion
4-Pivalamido-1H-pyrrole-2-carboxylic acid is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of complex molecules. Ongoing research continues to explore its potential in fields such as medicine, materials science, and sustainable chemistry.
Eigenschaften
CAS-Nummer |
305809-16-9 |
|---|---|
Molekularformel |
C10H14N2O3 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
4-(2,2-dimethylpropanoylamino)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)9(15)12-6-4-7(8(13)14)11-5-6/h4-5,11H,1-3H3,(H,12,15)(H,13,14) |
InChI-Schlüssel |
XUBMKTMJWBCOJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=CNC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


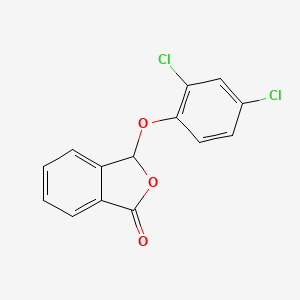
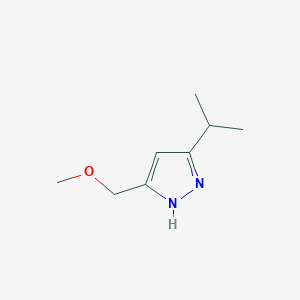
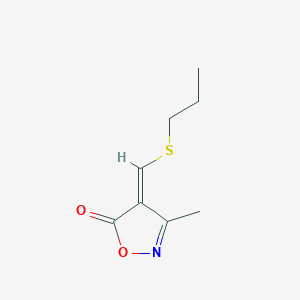
![(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)phenyl)arsinic acid](/img/structure/B12876003.png)
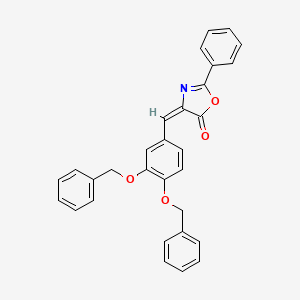
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime](/img/structure/B12876009.png)
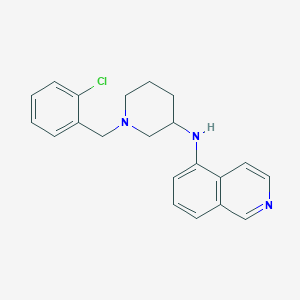
![3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876016.png)
![2-Cyclopropylbenzo[d]oxazole](/img/structure/B12876018.png)
